tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is a solid at room temperature and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
The synthesis of tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the reaction of tert-butyl carbamate with 4-hydroxyphenylcyclopropane under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate include:
tert-Butyl (4-hydroxyphenyl)carbamate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate: Contains a bromine atom instead of a hydroxyl group, leading to different reactivity and applications.
tert-Butyl carbamate: A simpler structure without the phenyl and cyclopropyl groups, used in different contexts.
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxyphenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRVKQMNJTTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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